molecular formula C9H6FO4- B8409036 Monomethyl 2-fluoroisophthalate

Monomethyl 2-fluoroisophthalate

Cat. No.: B8409036
M. Wt: 197.14 g/mol
InChI Key: GHBSBSSHCNIRTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl 2-fluoroisophthalate (C₉H₇FO₄) is a monoester derivative of 2-fluoroisophthalic acid, featuring a fluorine atom at the 2-position of the aromatic ring and a methyl ester group at one carboxylic acid site. This structure confers unique electronic and steric properties, making it valuable in polymer chemistry, pharmaceuticals, and specialty organic synthesis. The fluorine atom’s electron-withdrawing effect enhances the acidity of the remaining carboxylic acid group, influencing reactivity in condensation and polymerization reactions .

Properties

Molecular Formula

C9H6FO4-

Molecular Weight

197.14 g/mol

IUPAC Name

2-fluoro-3-methoxycarbonylbenzoate

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)/p-1

InChI Key

GHBSBSSHCNIRTB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl 2-fluoroisophthalate

  • Structural Difference : Both carboxylic acid groups are esterified.
  • Properties: Lower polarity due to the absence of a free carboxylic acid group. Reduced water solubility compared to the monoester. Applications: Primarily used as a plasticizer or solvent due to its hydrophobicity.
  • Reactivity : Less reactive in acid-catalyzed reactions, as ester groups are more stable than free acids.

2-Fluoroisophthalic Acid

  • Structural Difference : Both carboxylic acid groups are free.
  • Properties: Higher acidity (pKa ~2.8) compared to the monoester (pKa ~3.5). Greater solubility in polar solvents (e.g., hot water).
  • Applications: Used as a monomer in high-performance polyesters and polyamides.

Monomethyl 3-fluoroisophthalate (Positional Isomer)

  • Structural Difference : Fluorine at the 3-position.
  • Properties :
    • Slightly lower acidity (pKa ~3.8) due to reduced inductive effects.
    • Altered thermal stability in polymers due to differences in ring strain.
  • Research Findings : Polymers derived from 2-fluoro isomers exhibit higher glass transition temperatures (Tg) than 3-fluoro analogs due to enhanced chain rigidity .

Monomethyl 2-chloroisophthalate (Halogen Analog)

  • Structural Difference : Chlorine replaces fluorine.
  • Properties :
    • Lower electronegativity but larger atomic size, leading to steric hindrance.
    • Reduced thermal stability compared to fluorinated analogs.
  • Reactivity : Faster hydrolysis due to weaker C-Cl bonds but less resistance to oxidation.

Data Table: Key Properties of Monomethyl 2-fluoroisophthalate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water) pKa (Carboxylic Acid)
This compound C₉H₇FO₄ 198.15 ~120 (est.) Decomposes Slightly soluble ~3.5 (est.)
Dimethyl 2-fluoroisophthalate C₁₀H₉FO₄ 212.18 ~80 280 Insoluble N/A
2-Fluoroisophthalic acid C₈H₅FO₄ 184.12 245–250 N/A Soluble (hot) ~2.8
Monomethyl 3-fluoroisophthalate C₉H₇FO₄ 198.15 ~110 (est.) Decomposes Slightly soluble ~3.8 (est.)

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